molecular formula C9H6N2NaO2 B12334819 Quinazoline-5-carboxylic acid;sodium salt

Quinazoline-5-carboxylic acid;sodium salt

Cat. No.: B12334819
M. Wt: 197.15 g/mol
InChI Key: ATYJHWCHGFJULH-UHFFFAOYSA-N
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Description

Quinazoline-5-carboxylic acid; sodium salt is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The sodium salt form enhances the solubility of the compound, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The sodium salt form is typically obtained by neutralizing the quinazoline-5-carboxylic acid with sodium hydroxide.

Industrial Production Methods

Industrial production of quinazoline-5-carboxylic acid; sodium salt often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Quinazoline-5-carboxylic acid; sodium salt undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazoline-5-carboxylic acid derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Quinazoline-5-carboxylic acid; sodium salt has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of quinazoline-5-carboxylic acid; sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-2-carboxylic acid
  • Quinazoline-4-carboxylic acid
  • Quinazoline-6-carboxylic acid

Uniqueness

Quinazoline-5-carboxylic acid; sodium salt is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazoline carboxylic acids, the position of the carboxyl group at the 5th position may result in different pharmacological properties and applications.

Conclusion

Quinazoline-5-carboxylic acid; sodium salt is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the development of new drugs and materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

Molecular Formula

C9H6N2NaO2

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C9H6N2O2.Na/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8;/h1-5H,(H,12,13);

InChI Key

ATYJHWCHGFJULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)C(=O)O.[Na]

Origin of Product

United States

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